2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid
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Overview
Description
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base to form 4-(4-methylphenyl)phenylacetonitrile. This intermediate is then subjected to hydrolysis and subsequent amination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: 2-Amino-3-phenylpropanoic acid, a naturally occurring amino acid.
3-(4-Aminophenyl)propanoic acid: Similar structure with an amino group on the phenyl ring.
2-(4-Methylphenyl)propanoic acid: Lacks the amino group but has a similar phenyl structure.
Uniqueness
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid is unique due to the presence of both an amino group and a methyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19) |
InChI Key |
QGHWUXHTBOODPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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